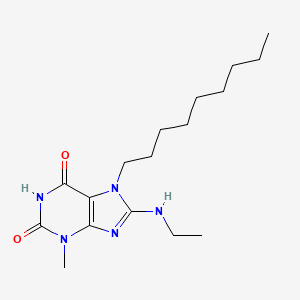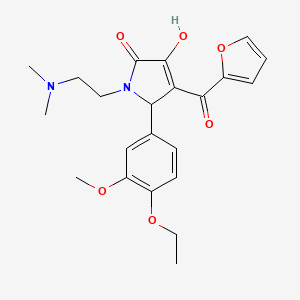![molecular formula C26H28N4O3S B2531161 1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline CAS No. 1115867-01-0](/img/structure/B2531161.png)
1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline is a useful research compound. Its molecular formula is C26H28N4O3S and its molecular weight is 476.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Sulfenylation of Pyrroles and Indoles : A study by Gilow et al. (1991) explored the methylsulfenylation of pyrroles and indoles, leading to the synthesis of various substituted pyrroles and indoles. This method could potentially apply to the synthesis or functionalization of complex molecules like the one , highlighting techniques for introducing sulfur-containing groups into heterocyclic compounds (Gilow et al., 1991).
Metalation and Electrophilic Quenching of Isoxazoles : Research by Balasubramaniam et al. (1990) on the metalation and electrophilic quenching of isoxazoles to produce thioalkyl derivatives suggests a pathway for functionalizing molecules with sulfur and nitrogen heterocycles, which could be relevant for modifications of the given compound (Balasubramaniam et al., 1990).
Application in Polymer Science
- Fluorinated Polyamides : Liu et al. (2013) synthesized new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides, which are amorphous and soluble in organic solvents. Such research points to the potential use of complex molecules in developing new materials with specific optical and thermal properties (Liu et al., 2013).
Catalysis
- Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : Moosavi‐Zare et al. (2020) described the use of an ionic liquid catalyst for the preparation of hexahydroquinolines. This study illustrates the role of nitrogen and sulfur-containing catalysts in facilitating multi-component condensation reactions, which may be relevant for reactions involving complex molecules like the specified compound (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Therapeutic Applications
- Sulfonamide Hybrids : Ghomashi et al. (2022) reviewed sulfonamide hybrids, emphasizing their broad pharmacological activities. While the compound is not a sulfonamide, the research into hybrids offers insight into designing molecules with potential therapeutic applications by combining functional groups for desired biological effects (Ghomashi et al., 2022).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c31-24(29-21-6-7-22-23(17-21)33-15-14-32-22)18-34-26-25(27-10-11-28-26)30-12-8-20(9-13-30)16-19-4-2-1-3-5-19/h1-7,10-11,17,20H,8-9,12-16,18H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPZAXLEGMOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2531081.png)
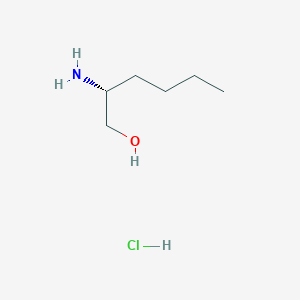
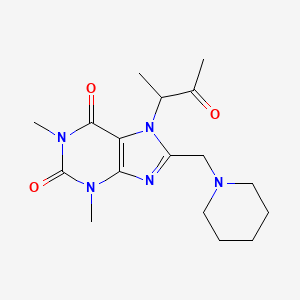

![2-((2-Isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2531088.png)
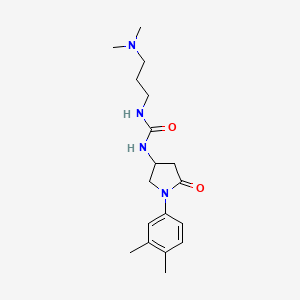

![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2531098.png)
